1-(2-Fluoro-3-nitrophenyl)ethanone 1-(2-Fluoro-3-nitrophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 873697-78-0
VCID: VC5769479
InChI: InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3
SMILES: CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F
Molecular Formula: C8H6FNO3
Molecular Weight: 183.138

1-(2-Fluoro-3-nitrophenyl)ethanone

CAS No.: 873697-78-0

Cat. No.: VC5769479

Molecular Formula: C8H6FNO3

Molecular Weight: 183.138

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-3-nitrophenyl)ethanone - 873697-78-0

Specification

CAS No. 873697-78-0
Molecular Formula C8H6FNO3
Molecular Weight 183.138
IUPAC Name 1-(2-fluoro-3-nitrophenyl)ethanone
Standard InChI InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3
Standard InChI Key FMRFQXVFOFXBLH-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

1-(2-Fluoro-3-nitrophenyl)ethanone belongs to the class of halogenated acetophenones. Its IUPAC name derives from the ethanone group attached to a 2-fluoro-3-nitrophenyl substituent. Key structural identifiers include:

  • SMILES Notation: CC(=O)C1=C(C(=CC=C1)N+[O-])F

  • InChI Key: FMRFQXVFOFXBLH-UHFFFAOYSA-N

  • XLogP3: 1.44 (indicating moderate lipophilicity)

The nitro and fluorine groups create an electron-deficient aromatic system, enhancing reactivity toward nucleophilic and electrophilic substitutions. X-ray crystallography and computational studies suggest a planar arrangement of the phenyl and carbonyl groups, optimizing resonance stabilization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight183.14 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point248.4 ± 20.0 °C at 760 mmHg
Flash Point104.0 ± 21.8 °C
Vapor Pressure0.0 ± 0.5 mmHg at 25°C
Refractive Index1.537

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A high-yield synthesis route involves the palladium-catalyzed coupling of 1-bromo-2-fluoro-3-nitrobenzene with tri-n-butyl(1-ethoxyvinyl)stannane. Key steps include:

  • Reaction Conditions: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv) in 1,4-dioxane at 90°C for 4 hours .

  • Workup: Hydrolysis of the intermediate enol ether with 2N HCl, followed by extraction and silica gel chromatography.

  • Yield: 86% after purification .

This method leverages the Stille coupling mechanism, where the palladium catalyst facilitates carbon-carbon bond formation between the aryl bromide and vinyl stannane. The electron-withdrawing nitro and fluorine groups enhance the electrophilicity of the aryl halide, accelerating oxidative addition to the palladium center.

Alternative Bromination Routes

ParameterRecommendationSource
PPEGloves, eye protection
First Aid (Skin)Wash with soap and water
First Aid (Eyes)Rinse cautiously for 15 minutes

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s α-carbonyl group and halogenated aromatic ring make it a versatile precursor in drug synthesis. For example:

  • Anticancer Agents: Derivatives of 1-(2-fluoro-3-nitrophenyl)ethanone are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets .

  • Antibiotics: Structural analogs serve as building blocks for fluoroquinolone antibiotics, leveraging the fluorine atom’s bioisosteric effects .

Material Science

In polymer chemistry, the nitro group facilitates photo-crosslinking reactions, enabling the development of light-sensitive resins and coatings .

Agrochemical Development

The electron-withdrawing nitro group enhances herbicidal activity in phenylurea derivatives, where 1-(2-fluoro-3-nitrophenyl)ethanone acts as a key intermediate .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.05 (t, 1H, Ar-H), 7.34 (d, 1H, Ar-H), 7.27 (d, 1H, Ar-H), 2.60 (s, 3H, CH₃) .

  • ¹³C NMR: δ 196.5 (C=O), 152.1 (C-NO₂), 138.9 (C-F), 128.7–122.4 (Ar-C) .

Mass Spectrometry

  • ESI-MS: m/z 184.04045 ([M+H]⁺), 206.02239 ([M+Na]⁺) .

  • Collision Cross Section (CCS): 132.1 Ų ([M+H]⁺) .

Environmental and Regulatory Considerations

Biodegradation and Ecotoxicity

Limited data exist on environmental persistence, but the nitro group suggests potential resistance to microbial degradation. The compound’s LogP (1.44) indicates moderate bioavailability, warranting precautions to prevent aquatic contamination .

Regulatory Status

  • HS Code: 2914.79.0090 (halogenated derivatives of ketones) .

  • REACH Compliance: Requires registration for manufacturing or import volumes ≥1 ton/year in the EU .

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